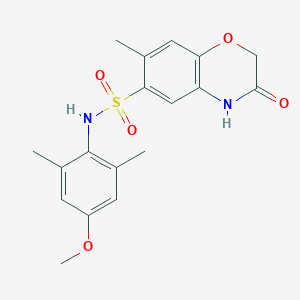
4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide, also known as SR9009, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. SR9009 is a Rev-Erbα agonist, which means that it can activate the Rev-Erbα protein in the body. The Rev-Erbα protein plays a crucial role in regulating the circadian rhythm, metabolism, and energy homeostasis.
作用机制
4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide works by activating the Rev-Erbα protein in the body. The Rev-Erbα protein plays a crucial role in regulating the circadian rhythm, metabolism, and energy homeostasis. When 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide activates the Rev-Erbα protein, it increases the expression of genes involved in energy metabolism, which leads to increased energy expenditure and decreased fat storage.
Biochemical and Physiological Effects:
4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide has several biochemical and physiological effects, including:
1. Increased energy expenditure: 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide increases energy expenditure by increasing the expression of genes involved in energy metabolism.
2. Decreased fat storage: 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide decreases fat storage by increasing energy expenditure and reducing lipid synthesis.
3. Improved glucose metabolism: 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide improves glucose metabolism by increasing insulin sensitivity and glucose uptake.
4. Increased muscle mass: 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide increases muscle mass by increasing the expression of genes involved in muscle growth and differentiation.
实验室实验的优点和局限性
4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide has several advantages and limitations for lab experiments, including:
Advantages:
1. High potency: 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide is a highly potent compound, which means that small doses can produce significant effects.
2. Specificity: 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide is a specific Rev-Erbα agonist, which means that it only activates the Rev-Erbα protein and does not affect other proteins in the body.
3. Oral bioavailability: 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide has high oral bioavailability, which means that it can be administered orally and does not require injections.
Limitations:
1. Limited research: 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide is a relatively new compound, and there is limited research on its long-term effects and safety.
2. Expensive: 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide is an expensive compound, which can make it difficult for researchers to use in large-scale experiments.
3. Limited availability: 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide is not widely available, which can make it difficult for researchers to obtain.
未来方向
4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide has several potential future directions, including:
1. Clinical trials: 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide has shown promising results in preclinical studies, and clinical trials are needed to determine its safety and efficacy in humans.
2. Combination therapy: 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide may be used in combination with other compounds to enhance its therapeutic effects.
3. New formulations: New formulations of 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide may be developed to improve its bioavailability and reduce its cost.
4. New applications: 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide may have potential applications in other areas, such as cancer therapy and neurodegenerative diseases.
Conclusion:
4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide works by activating the Rev-Erbα protein in the body, which leads to increased energy expenditure, decreased fat storage, improved glucose metabolism, and increased muscle mass. 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide has several advantages and limitations for lab experiments, and there are several potential future directions for its use. Further research is needed to determine its safety and efficacy in humans and to explore its potential applications in other areas.
合成方法
4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide is a synthetic compound that can be synthesized using a multistep process. The first step involves the reaction of 4-chloro-2,6-dimethylphenol with sodium hydroxide to form 2,4-dichloro-6-methylphenol. The second step involves the reaction of 2,4-dichloro-6-methylphenol with pyridine-4-carboxaldehyde to form 4-(pyridin-4-ylmethyl)-2,4-dichloro-6-methylphenol. The final step involves the reaction of 4-(pyridin-4-ylmethyl)-2,4-dichloro-6-methylphenol with 4-bromobutanoyl chloride to form 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide.
科学研究应用
4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide has been extensively studied for its potential therapeutic applications. Some of the scientific research applications of 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide are as follows:
1. Obesity: 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide has been shown to improve metabolic function and reduce obesity in mice by increasing energy expenditure and decreasing fat storage.
2. Diabetes: 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide has been shown to improve glucose metabolism and insulin sensitivity in mice, making it a potential treatment for diabetes.
3. Muscle wasting: 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide has been shown to increase muscle mass and improve muscle function in mice, making it a potential treatment for muscle wasting diseases.
4. Cardiovascular diseases: 4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide has been shown to improve cardiovascular function and reduce inflammation in mice, making it a potential treatment for cardiovascular diseases.
属性
产品名称 |
4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide |
|---|---|
分子式 |
C16H16Cl2N2O2 |
分子量 |
339.2 g/mol |
IUPAC 名称 |
4-(2,4-dichlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide |
InChI |
InChI=1S/C16H16Cl2N2O2/c17-13-3-4-15(14(18)10-13)22-9-1-2-16(21)20-11-12-5-7-19-8-6-12/h3-8,10H,1-2,9,11H2,(H,20,21) |
InChI 键 |
QLESDYABGBOPDF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NCC2=CC=NC=C2 |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NCC2=CC=NC=C2 |
溶解度 |
43.6 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)

![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)
![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)


![3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)
![N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide](/img/structure/B270653.png)
![2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B270657.png)
![2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide](/img/structure/B270661.png)


